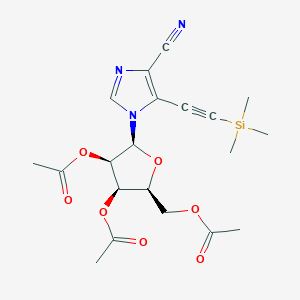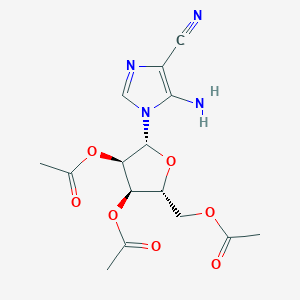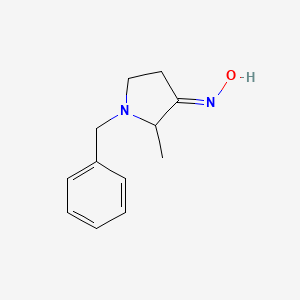![molecular formula C₁₇H₂₅NO₁₀S B1140212 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid CAS No. 936026-72-1](/img/structure/B1140212.png)
3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid” is a derivative of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
Synthesis Analysis
The synthesis of this compound involves a reaction that represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions (EtOAc/toluene) . A similar condensation of bromide 1 with 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-beta-D-glucopyranoside and 2-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranoside produced two trisaccharide derivatives .Molecular Structure Analysis
The molecular structure of this compound is closely related to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide . The molecular formula is C14H20N4O8 and the molecular weight is 372.33 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction of bromide 1 with 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-beta-D-glucopyranose in 1:1 benzene-nitromethane in the presence of mercuric cyanide, followed by O-deacetylation, column chromatography, and reacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its structure. It has a molecular formula of C14H20N4O8 and a molecular weight of 372.33 g/mol . Further details about its physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research to study proteins and their interactions. It serves as a molecular probe to understand protein function, structure, and interactions within the proteome .
Synthesis of Carbohydrate-based Drugs
It acts as a key intermediate in the synthesis of carbohydrate-based drugs. These drugs are designed to mimic the structure of natural carbohydrates, which play a crucial role in biological processes .
Development of Glycoconjugate Vaccines
The compound is instrumental in developing glycoconjugate vaccines. These vaccines are effective against bacterial infections, such as meningitis, by eliciting a strong immune response .
Antitubercular and Antibacterial Activities
Research has shown that derivatives of this compound exhibit antitubercular and antibacterial activities, making it valuable in the development of new treatments for these diseases .
Glycobiology Research
It is used in glycobiology research to explore carbohydrate-protein interactions. These interactions are vital for understanding cell communication and pathogen recognition .
Enzymatic Procedures
In enzymatic procedures, this compound helps in studying enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function .
properties
IUPAC Name |
3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLORUKFYOHVXSC-CMZRPVNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858336 |
Source


|
| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
CAS RN |
936026-72-1 |
Source


|
| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

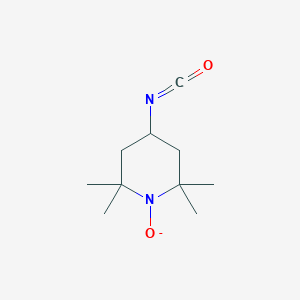
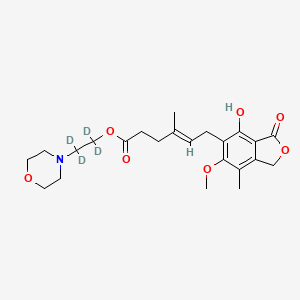

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)


